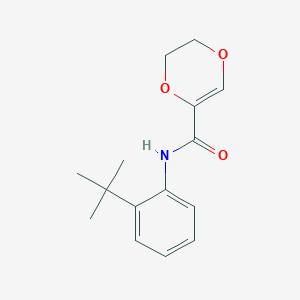
N-(2-tert-butylphenyl)-2,3-dihydro-1,4-dioxine-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-tert-butylphenyl)-2,3-dihydro-1,4-dioxine-5-carboxamide, also known as TBOA, is a chemical compound that has been extensively studied for its potential applications in scientific research. TBOA is a selective inhibitor of glutamate transporters, which are important for regulating the levels of glutamate in the brain. In
Wissenschaftliche Forschungsanwendungen
N-(2-tert-butylphenyl)-2,3-dihydro-1,4-dioxine-5-carboxamide has been widely used in scientific research to study the role of glutamate transporters in the brain. Glutamate is the primary excitatory neurotransmitter in the brain, and its levels are tightly regulated by glutamate transporters. This compound has been shown to selectively inhibit the activity of glutamate transporters, leading to an increase in extracellular glutamate levels. This increase in glutamate levels can be used to study the effects of glutamate on neuronal function and behavior.
Wirkmechanismus
N-(2-tert-butylphenyl)-2,3-dihydro-1,4-dioxine-5-carboxamide acts as a competitive inhibitor of glutamate transporters, binding to the transporters and preventing the uptake of glutamate into cells. This leads to an increase in extracellular glutamate levels, which can activate glutamate receptors and modulate neuronal function. This compound has been shown to be selective for glutamate transporters, making it a useful tool for studying the role of these transporters in the brain.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in the brain. It has been shown to increase extracellular glutamate levels, leading to the activation of glutamate receptors and modulation of neuronal function. This compound has also been shown to increase the release of dopamine in the brain, which may contribute to its effects on behavior. Additionally, this compound has been shown to have anti-convulsant effects, making it a potential therapeutic agent for the treatment of epilepsy.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-tert-butylphenyl)-2,3-dihydro-1,4-dioxine-5-carboxamide has several advantages for use in lab experiments. It is a selective inhibitor of glutamate transporters, making it a useful tool for studying the role of these transporters in the brain. This compound has also been shown to have high potency and specificity, allowing for precise control of extracellular glutamate levels. However, this compound also has some limitations. It has been shown to have off-target effects on other transporters, such as the GABA transporter, which may complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for research on N-(2-tert-butylphenyl)-2,3-dihydro-1,4-dioxine-5-carboxamide. One area of interest is the development of more selective inhibitors of glutamate transporters, which may allow for more precise control of extracellular glutamate levels. Additionally, further research is needed to fully understand the effects of this compound on neuronal function and behavior. Finally, this compound may have potential therapeutic applications for the treatment of epilepsy and other neurological disorders, and further research is needed to explore these possibilities.
Conclusion:
This compound is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a selective inhibitor of glutamate transporters, which are important for regulating the levels of glutamate in the brain. This compound has been shown to have a number of biochemical and physiological effects in the brain, and has been used to study the role of glutamate transporters in neuronal function and behavior. While this compound has some limitations, it remains a useful tool for scientific research, and has potential therapeutic applications for the treatment of neurological disorders.
Synthesemethoden
The synthesis of N-(2-tert-butylphenyl)-2,3-dihydro-1,4-dioxine-5-carboxamide involves several steps, including the reaction of tert-butylphenylacetic acid with oxalyl chloride to form the corresponding acyl chloride. This acyl chloride is then reacted with 2,3-dihydro-1,4-dioxine to form this compound. The synthesis of this compound has been optimized to produce high yields and purity, making it a useful tool for scientific research.
Eigenschaften
IUPAC Name |
N-(2-tert-butylphenyl)-2,3-dihydro-1,4-dioxine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3/c1-15(2,3)11-6-4-5-7-12(11)16-14(17)13-10-18-8-9-19-13/h4-7,10H,8-9H2,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTTCEBHODVETPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1NC(=O)C2=COCCO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>39.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID56316289 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

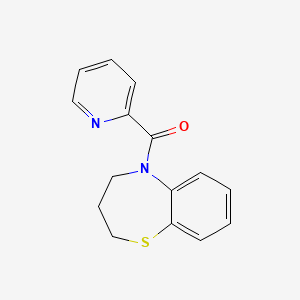

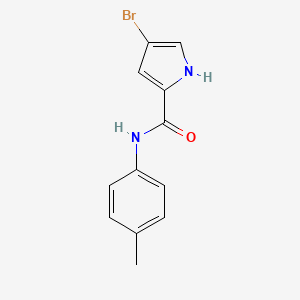
![8-[[4-[[5-(4-Chlorophenyl)tetrazol-2-yl]methyl]piperazin-1-yl]methyl]quinoline](/img/structure/B7462653.png)
![1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-(N-methylanilino)ethanone](/img/structure/B7462655.png)
![N-[(4-methoxyphenyl)methyl]-3-methyl-5-(methylamino)-1,2-thiazole-4-carboxamide](/img/structure/B7462677.png)
![1-(3-phenyl-2,3-dihydro-1,4-benzoxazin-4-yl)-2-[4-(1H-pyrrolo[2,3-b]pyridin-3-yl)-3,6-dihydro-2H-pyridin-1-yl]ethanone](/img/structure/B7462679.png)
![10-[(2-Oxo-3-propylbenzimidazol-1-yl)methyl]-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B7462687.png)
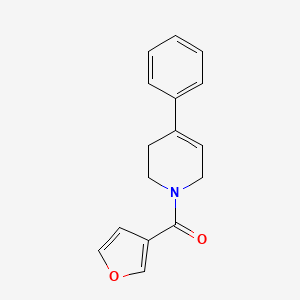
![N-[(1,5-dimethylpyrrol-2-yl)methyl]cyclohexanecarboxamide](/img/structure/B7462694.png)
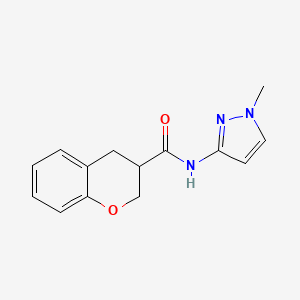

![N-[1-(4-ethylphenyl)ethyl]-4-(methylsulfamoyl)benzamide](/img/structure/B7462719.png)
![4-[(1-benzyl-3,5-dimethylpyrazol-4-yl)methylamino]-5-chloro-1H-pyridazin-6-one](/img/structure/B7462727.png)